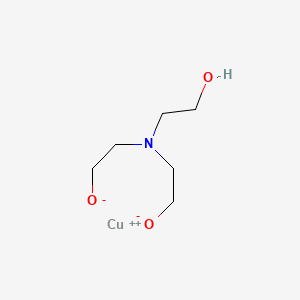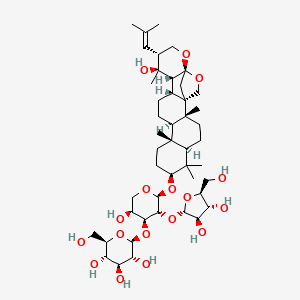
(-)-Bacopasaponin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bacopasaponin C can be isolated from Bacopa monnieri through a series of extraction and purification steps. The process typically involves the use of solvents such as methanol or ethanol to extract the saponins from the plant material. The extract is then subjected to chromatographic techniques to separate Bacopasaponin C from other saponins .
Industrial Production Methods
In an industrial setting, the production of Bacopasaponin C can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods involve cultivating Bacopa monnieri cells in bioreactors under optimized conditions to increase the yield of Bacopasaponin C .
Chemical Reactions Analysis
Types of Reactions
Bacopasaponin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: This reaction can reduce double bonds or carbonyl groups in the molecule.
Substitution: This reaction can involve the replacement of hydroxyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
Chemistry: Used as a model compound for studying the chemical behavior of saponins.
Biology: Investigated for its effects on cell signaling pathways and gene expression.
Medicine: Studied for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Used in the formulation of dietary supplements and herbal medicines aimed at enhancing cognitive function and overall brain health
Mechanism of Action
Bacopasaponin C exerts its effects through several mechanisms:
Neuroprotection: It promotes neuron communication by increasing the growth of nerve endings (dendrites) and modulating neurotransmitter levels, including acetylcholine, serotonin, and dopamine
Antioxidant Activity: It reduces oxidative stress by neutralizing free radicals and enhancing the activity of antioxidant enzymes
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation in neural tissues
Comparison with Similar Compounds
Bacopasaponin C is part of a group of saponins found in Bacopa monnieri, including:
- Bacoside A3
- Bacopaside II
- Bacopaside X
- Bacopasaponin F
Uniqueness
Compared to other saponins, Bacopasaponin C has shown unique properties in terms of its neuroprotective and anticancer activities. It has been found to be less toxic to normal cells while exhibiting significant cytotoxic effects on cancer cells .
Similar Compounds
- Bacoside A3 : Known for its neuroprotective effects and ability to enhance cognitive function.
- Bacopaside II : Exhibits strong antioxidant and anti-inflammatory properties.
- Bacopaside X : Similar to Bacopasaponin C but with slight structural differences that affect its biological activity .
Properties
Molecular Formula |
C46H74O17 |
|---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15R,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37-,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 |
InChI Key |
ZOFQVMPJZHCDBS-FFWRZSCYSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
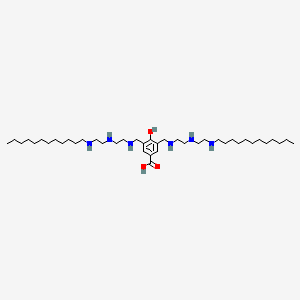
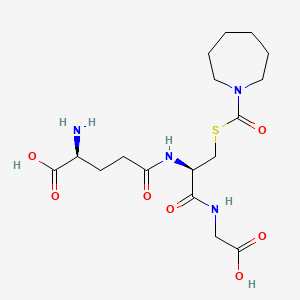

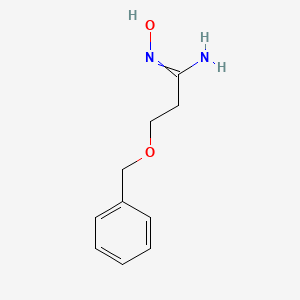
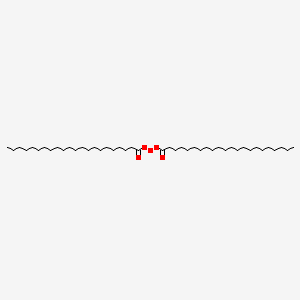
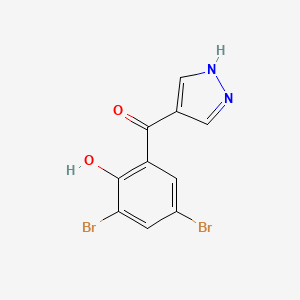
![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/structure/B13826609.png)
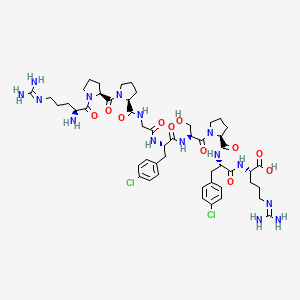
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
![4-(2-Methylpropyl)-2-[2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826643.png)
